3,4,4-Trimethylpyrrolidin-3-amine

Description

General Overview of Pyrrolidine (B122466) Ring Systems in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in organic chemistry. frontiersin.orgwikipedia.org Also known as tetrahydropyrrole, this cyclic secondary amine is a colorless liquid that is miscible with water and most organic solvents. wikipedia.org Its structure is characterized by sp³-hybridized carbon atoms and a nitrogen atom, leading to a non-planar, puckered conformation. nih.govchemicalbook.com This structural flexibility allows pyrrolidine and its derivatives to adopt various spatial arrangements, a feature that is crucial for their diverse biological activities and applications. nih.gov The nitrogen atom imparts basicity to the ring system, making it a good nucleophile that readily participates in various chemical reactions. chemicalbook.com

Pyrrolidine rings are integral components of numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine. wikipedia.orgchemicalbook.com They are also found in the structures of essential amino acids such as proline and hydroxyproline. wikipedia.org In the realm of synthetic chemistry, the pyrrolidine scaffold is a popular building block for the construction of more complex molecules with a wide range of applications. frontiersin.orgnih.gov

Importance of Sterically Hindered and Chiral Pyrrolidine Derivatives in Contemporary Chemical Research

The strategic placement of substituents on the pyrrolidine ring gives rise to a vast array of derivatives with tailored properties. Of particular interest to modern chemical research are sterically hindered and chiral pyrrolidine derivatives.

Sterically hindered pyrrolidines , which possess bulky substituents, exhibit unique reactivity and selectivity. researchgate.netacs.org This steric bulk can influence the approach of reagents, leading to highly specific outcomes in chemical transformations. For instance, sterically hindered pyrrolidine-based catalysts can direct the formation of a specific stereoisomer in asymmetric synthesis. The presence of bulky groups can also enhance the stability of reactive intermediates, such as radicals, by preventing their dimerization or decomposition. researchgate.net

Chiral pyrrolidine derivatives are of paramount importance in asymmetric catalysis and medicinal chemistry. ontosight.ainih.gov The inherent chirality of these molecules, often stemming from the presence of one or more stereocenters, allows for the enantioselective synthesis of a wide range of compounds. nih.gov Proline, a naturally occurring chiral pyrrolidine, is a well-known example of an organocatalyst used in numerous asymmetric reactions. nih.gov The ability to control the three-dimensional arrangement of atoms is critical in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.govmdpi.com The specific stereochemistry of a pyrrolidine derivative can dictate its binding affinity to biological targets like enzymes and receptors. nih.govnih.gov

The combination of steric hindrance and chirality in a single pyrrolidine molecule can lead to powerful catalysts and ligands with exceptional levels of control over chemical reactions. These features are highly sought after in the development of new synthetic methodologies and the design of novel therapeutic agents.

Research Rationale and Scope for 3,4,4-Trimethylpyrrolidin-3-amine

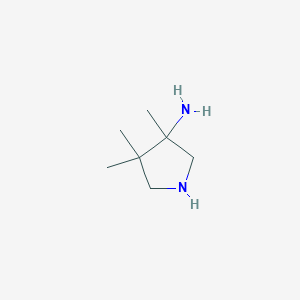

The compound this compound presents a fascinating case study within the realm of substituted pyrrolidines. Its structure is characterized by a pyrrolidine ring bearing three methyl groups and an amine group at the 3- and 4-positions. The presence of a quaternary carbon at the 4-position and a tertiary amine at the 3-position introduces significant steric hindrance around this portion of the molecule. Furthermore, the carbon atom at the 3-position is a chiral center, meaning the compound can exist as a pair of enantiomers.

The research interest in this compound stems from the unique combination of these structural features. The steric bulk provided by the three methyl groups is expected to influence its chemical reactivity and its potential applications as a ligand or organocatalyst. The presence of the amine group offers a site for further functionalization, allowing for the synthesis of a variety of derivatives. The chirality of the molecule opens up possibilities for its use in asymmetric synthesis, where it could serve as a chiral auxiliary or a component of a chiral catalyst.

The scope of research on this compound would logically encompass its synthesis, including the development of stereoselective routes to obtain enantiomerically pure forms of the compound. Detailed investigation of its chemical properties, such as its basicity and nucleophilicity, would provide insights into its reactivity. Furthermore, exploring its utility in various chemical transformations, particularly in asymmetric catalysis, would be a key area of investigation. The potential of this molecule as a building block for the synthesis of novel, biologically active compounds also warrants exploration.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

3,4,4-trimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3 |

InChI Key |

FQVKCXNHLQYEBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1(C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,4 Trimethylpyrrolidin 3 Amine and Its Precursors

Strategies for Pyrrolidine (B122466) Ring Construction and Alkylation

The initial challenge lies in the formation of the pyrrolidine skeleton, which can be achieved through various cyclization strategies. Once the core is formed, or during its formation, alkylation reactions are employed to introduce the required methyl groups at the C3 and C4 positions.

Formation of the Pyrrolidine Core Structure

The construction of the pyrrolidine ring is a foundational step in organic synthesis, with numerous established and novel methods available. nih.gov

1,3-Dipolar Cycloaddition: This is one of the most powerful and widely used methods for synthesizing pyrrolidine derivatives. nih.govscholaris.caosaka-u.ac.jp The reaction typically involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). mappingignorance.orgscholaris.caacs.org This approach is highly valued for its ability to generate multiple stereocenters in a single, controlled step. mappingignorance.org

Intramolecular Cyclization: These methods involve forming the ring from an acyclic precursor that contains both the nitrogen atom and a reactive functional group. osaka-u.ac.jporganic-chemistry.org Examples include the hydroamination of unsaturated amines, where an amine adds across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a modern and efficient route to pyrrolidines under mild conditions. organic-chemistry.org

Ring Contraction of Pyridines: A novel approach involves the photo-promoted ring contraction of readily available pyridines using silylborane to produce pyrrolidine derivatives. osaka-u.ac.jp This skeletal editing strategy transforms abundant bulk chemicals into valuable and complex pyrrolidine structures. osaka-u.ac.jp

Industrial Production: On a large scale, the parent pyrrolidine compound is often manufactured by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) over a cobalt- and nickel-oxide catalyst at high temperatures and pressures. wikipedia.org While this produces the unsubstituted ring, derivatives from this process can serve as starting materials for more complex substitutions.

Alkylation Reactions for Trimethyl Substitution

Achieving the specific 3,4,4-trimethyl substitution pattern requires carefully planned alkylation steps. These reactions introduce methyl groups onto the pyrrolidine ring or a suitable precursor.

Metalation-Alkylation: A general strategy for introducing alkyl groups to the carbon framework of a pyrrolidine involves deprotonation with a strong base (metalation) to form an organometallic intermediate, which is then quenched with an alkylating agent like methyl iodide. acs.org The regioselectivity of this process is critical and often directed by the choice of an N-activating group. acs.org

Stork Enamine Alkylation: For substitution alpha to a carbonyl group, the Stork enamine reaction is a classic method. youtube.com A pyrrolidinone precursor could be converted to an enamine, which can then be alkylated at the alpha-carbon (the C4 position). A subsequent reduction of the carbonyl and further modifications would be needed to install the remaining substituents.

Multi-step Sequences: The synthesis of a gem-dimethyl group (two methyl groups on the same carbon) at the C4 position, alongside a methyl group at C3, typically requires a multi-step sequence. This might involve starting with a precursor already containing the gem-dimethyl moiety or using sequential alkylation reactions where the first alkylation facilitates the second.

Stereoselective Synthesis Approaches

The presence of a stereocenter at the C3 position of 3,4,4-Trimethylpyrrolidin-3-amine means that controlling the three-dimensional arrangement of the atoms is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer.

Enantioselective and Diastereoselective Synthetic Pathways

These pathways create the desired stereoisomers directly, avoiding the need for later separation of mixtures.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a cornerstone of modern stereoselective synthesis. mappingignorance.org For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides can be used to produce enantiomerically enriched substituted pyrrolidines. mappingignorance.org Similarly, highly efficient catalyst-tuned hydroalkylation of 3-pyrrolines using cobalt or nickel catalysts with chiral ligands can provide chiral C2- or C3-alkylated pyrrolidines, respectively. organic-chemistry.org

Biocatalysis: Enzymes offer an environmentally friendly and highly selective method for synthesis. Transaminases, for example, can be used to catalyze the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee). nih.govacs.org This approach provides access to both enantiomers simply by choosing the appropriate enzyme. nih.govacs.org

Cascade Reactions: Complex pyrrolidines can be constructed with high diastereoselectivity using one-pot cascade reactions. rsc.orgrsc.org A notable example is a nitro-Mannich/hydroamination cascade controlled by a combination of a base and a gold(I) catalyst, which efficiently generates substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.orgrsc.org

Chiral Resolution Techniques for Amines

When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), chiral resolution is required to separate them. libretexts.org

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. libretexts.orgwikipedia.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the amine is recovered by removing the chiral acid. wikipedia.org

Enzymatic Resolution: This kinetic resolution technique uses an enzyme that selectively reacts with only one enantiomer of the racemic mixture. For amines, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer with an alkyl ester. google.com The resulting amide can then be easily separated from the unreacted amine enantiomer. google.com

Use of Chiral Auxiliaries in Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recycled. wikipedia.org

Mechanism of Action: The chiral auxiliary creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. wikipedia.org

Common Auxiliaries: Well-known examples include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgacs.org

Application in Pyrrolidine Synthesis: Chiral auxiliaries have been successfully used to control stereochemistry in 1,3-dipolar cycloaddition reactions. acs.org For example, an Oppolzer's chiral sultam attached to a dipolarophile can direct the cycloaddition to produce a substituted pyrrolidine with a high degree of diastereoselectivity, effectively establishing the desired stereochemistry in the product. acs.org This method avoids the need for chiral resolution and allows for the efficient recovery and reuse of the auxiliary, making it a powerful and cost-effective strategy. acs.org

| Synthetic Strategy | Description | Key Features | Citations |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | Highly versatile; can create multiple stereocenters simultaneously. | mappingignorance.orgnih.govscholaris.caosaka-u.ac.jpacs.org |

| Intramolecular Cyclization | Formation of the ring from a single acyclic molecule containing the nitrogen and a reactive group. | Efficient for creating specific ring sizes; includes methods like hydroamination. | osaka-u.ac.jporganic-chemistry.org |

| Biocatalytic Cyclization | Use of enzymes, such as transaminases, to trigger asymmetric ring formation. | High enantioselectivity; environmentally friendly ("green chemistry"). | nih.govacs.org |

| Diastereomeric Salt Resolution | Separation of a racemic amine by forming diastereomeric salts with a chiral acid. | Classical, widely used method; relies on differences in solubility for separation. | libretexts.orglibretexts.orgwikipedia.org |

| Chiral Auxiliary Control | Temporary incorporation of a chiral molecule (e.g., Oppolzer's sultam) to direct stereoselectivity. | Provides high stereochemical control; auxiliary can often be recycled. | wikipedia.orgacs.org |

Advanced Synthetic Techniques and Scale-Up Considerations

The efficient and scalable synthesis of complex molecules like this compound necessitates the adoption of modern synthetic technologies. These techniques aim to improve reaction efficiency, safety, and environmental impact, particularly when transitioning from laboratory-scale synthesis to industrial production.

Continuous Flow Synthesis Methods in Pyrrolidine Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. The application of flow chemistry to the synthesis of pyrrolidine derivatives can lead to enhanced control over reaction parameters, improved safety, and streamlined scale-up.

In a hypothetical continuous flow synthesis of a precursor to this compound, such as 3,4,4-trimethylpyrrolidin-3-one, a microreactor or a packed-bed reactor could be employed. For instance, a key cyclization step could be performed by pumping the reactants through a heated and pressurized reactor coil. This setup allows for precise control of residence time and temperature, which can be critical for maximizing the yield of the desired cyclized product and minimizing the formation of byproducts.

The use of immobilized catalysts or reagents within a packed-bed reactor is another key advantage of flow synthesis. For the reduction of a potential nitro precursor (3,4,4-trimethyl-3-nitropyrrolidine) to the target amine, a heterogeneous catalyst, such as palladium on carbon (Pd/C), could be packed into a column. A solution of the nitro compound would then be passed through the column under a stream of hydrogen gas. This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for the continuous production of the amine.

Table 1: Potential Advantages of Continuous Flow Synthesis for Pyrrolidine Derivatives

| Feature | Description |

| Enhanced Safety | Small reaction volumes at any given time minimize the risks associated with exothermic or hazardous reactions. |

| Precise Process Control | Independent and accurate control over temperature, pressure, residence time, and stoichiometry. |

| Improved Yield & Selectivity | Optimization of reaction parameters can be rapidly screened to find conditions that maximize product formation. |

| Facilitated Scale-Up | Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |

| Integration of Reactions | Multi-step sequences can be telescoped, eliminating the need for isolation and purification of intermediates. |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount for developing a robust and economically viable synthesis. For a multi-step synthesis of this compound, each step would require careful optimization. A key transformation would likely be the introduction of the amine functionality, for example, through the reductive amination of a 3,4,4-trimethylpyrrolidin-3-one precursor.

Reductive amination involves the reaction of a ketone with an amine source (like ammonia or an ammonium (B1175870) salt) in the presence of a reducing agent. The choice of reducing agent is critical for achieving high selectivity. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the intermediate iminium ion in the presence of the ketone starting material.

Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing reaction conditions. A DoE approach for the reductive amination of 3,4,4-trimethylpyrrolidin-3-one could involve varying parameters such as temperature, pressure, reaction time, catalyst loading, and the equivalents of the amine source and reducing agent. By performing a limited set of experiments, a statistical model can be built to identify the optimal conditions for maximizing the yield of this compound.

Table 2: Key Parameters for Optimization in the Reductive Amination of a Pyrrolidinone Precursor

| Parameter | Range/Options | Rationale |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Selectivity, functional group tolerance, and cost. |

| Amine Source | NH₃, NH₄OAc, NH₄Cl | Reactivity and handling. |

| Solvent | Dichloromethane, Methanol, THF | Solubility of reactants and intermediates, compatibility with the reducing agent. |

| Temperature | 0 °C to 50 °C | Balancing reaction rate with the stability of reactants and products. |

| Catalyst (if applicable) | Lewis acids (e.g., Ti(OiPr)₄) | To activate the ketone and promote imine formation. |

By systematically applying these advanced synthetic and optimization techniques, a viable and efficient pathway for the synthesis of this compound could be developed, paving the way for its potential applications in various scientific fields.

Chemical Reactivity and Mechanistic Investigations of 3,4,4 Trimethylpyrrolidin 3 Amine

Fundamental Amine Reactivity

The reactivity of 3,4,4-Trimethylpyrrolidin-3-amine is characteristic of a tertiary amine, though significantly modulated by the steric hindrance imposed by its substituents.

Nucleophilic Properties and Alkylation Reactions (e.g., Quaternary Ammonium (B1175870) Salt Formation)

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. The electron-donating nature of the three alkyl groups (the pyrrolidine (B122466) ring carbons and the C3-methyl group) increases the electron density on the nitrogen, enhancing its intrinsic nucleophilicity compared to primary or secondary amines. masterorganicchemistry.com However, the molecule's structure presents considerable steric hindrance around the nitrogen atom, which can impede its ability to participate in nucleophilic substitution reactions. masterorganicchemistry.com

Despite this steric bulk, this compound can undergo alkylation reactions with unhindered alkyl halides, such as methyl iodide, to form a quaternary ammonium salt. This reaction, known as exhaustive methylation, proceeds via an SN2 mechanism. The lone pair on the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium ion. The rate of this reaction is expected to be slower than that of less sterically hindered tertiary amines like trimethylamine (B31210) or even quinuclidine, where the alkyl groups are "tied back". masterorganicchemistry.com

Table 1: Comparison of Expected Nucleophilic Reactivity

| Amine | Structure | Class | Expected Relative Reactivity in Alkylation | Rationale |

|---|---|---|---|---|

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | High | Less sterically hindered than tertiary amines; good nucleophile. masterorganicchemistry.com |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | Moderate | Increased electron density from alkyl groups, but some steric hindrance. |

| This compound | C₇H₁₆N₂ | Tertiary | Low to Moderate | Electron-rich nitrogen, but significant steric hindrance from methyl groups at C3 and C4, impeding nucleophilic attack. |

Acylation and Amide Formation

The formation of a stable amide bond typically involves the acylation of a primary or secondary amine, which can subsequently lose a proton from the nitrogen to yield a neutral amide product. masterorganicchemistry.com As a tertiary amine, this compound lacks a proton on the nitrogen atom. Therefore, its reaction with an acylating agent, such as an acyl chloride or anhydride, does not result in the formation of a stable, neutral amide. youtube.com

Instead, the tertiary amine can react with an acyl halide to form an acylammonium salt. This species is a highly reactive intermediate. In the context of amide synthesis, tertiary amines like this compound are generally not used as the primary nucleophile but rather as non-nucleophilic bases to scavenge the acidic byproduct (e.g., HCl) generated during the acylation of a primary or secondary amine. youtube.com They can also serve as catalysts in certain acylation reactions.

Oxidation Reactions (e.g., N-Oxide Formation)

Tertiary amines are readily oxidized to form amine N-oxides. thieme-connect.de This transformation can be achieved using various oxidizing agents, including hydrogen peroxide, peroxy acids like m-CPBA (meta-chloroperoxybenzoic acid), or even molecular oxygen under specific catalytic or high-pressure conditions. google.comorganic-chemistry.org The reaction involves the donation of the electron lone pair from the nitrogen atom to an oxygen atom from the oxidant. researchgate.net

For this compound, this oxidation would yield this compound N-oxide. The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. thieme-connect.de The reaction is generally efficient and selective for the tertiary amine group. thieme-connect.de

Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Amine N-oxide | google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Amine N-oxide | thieme-connect.de |

| Dimethyldioxirane (DMDO) | Acetone, 0°C | Amine N-oxide | thieme-connect.de |

Stereochemical Influence on Reactivity

The stereochemistry of this compound plays a critical role in its reactivity, influencing the environment of adjacent atoms and the potential outcomes of chemical reactions.

Diastereotopic and Enantiotopic Considerations in Reactions

The structure of this compound contains a chiral center at the C3 carbon, which is bonded to four different groups: the amino group, a methyl group, the C2 of the ring, and the C4 of the ring. The presence of this stereocenter has significant consequences for the molecule's symmetry and the relationship between its atoms and groups. masterorganicchemistry.comchemistrysteps.com

Diastereotopic Groups: Protons or groups are considered diastereotopic if their replacement with another group leads to the formation of diastereomers. masterorganicchemistry.com In this compound, the existing chiral center at C3 renders several other groups diastereotopic:

The two methyl groups attached to C4 are diastereotopic. One is cis to the amino group at C3, and the other is trans.

The two protons on the C2 methylene (B1212753) group (H₂ₐ and H₂ᵦ) are diastereotopic.

The two protons on the C5 methylene group (H₅ₐ and H₅ᵦ) are diastereotopic.

Enantiotopic Groups: Enantiotopic groups are not present in a single enantiomer of this molecule due to the lack of a plane of symmetry that would interconvert them. masterorganicchemistry.com

Reactions involving diastereotopic protons or groups can exhibit stereoselectivity, potentially leading to a mixture of diastereomeric products in unequal amounts. For example, the deprotonation of a C2 proton by a chiral base could proceed at different rates for the two diastereotopic protons. In NMR spectroscopy, diastereotopic nuclei are chemically non-equivalent and are expected to have different chemical shifts. masterorganicchemistry.comyoutube.com

Table 3: Stereochemical Relationships in this compound

| Group | Location | Relationship | Rationale |

|---|---|---|---|

| Two Methyl Groups | C4 | Diastereotopic | The molecule has a pre-existing chiral center at C3, making the two methyl groups at C4 inequivalent. youtube.com |

| Methylene Protons | C2 | Diastereotopic | Proximity to the C3 stereocenter makes the two C2 protons inequivalent. youtube.com |

Steric and Electronic Effects of Substituents on Reaction Pathways

The reactivity of this compound is a direct result of the balance between steric and electronic effects. rsc.org

Electronic Effects: The alkyl substituents (three methyl groups and the ring structure) are electron-donating via an inductive effect. This increases the electron density on the nitrogen atom, thereby increasing its basicity and intrinsic nucleophilicity.

Steric Effects: The spatial arrangement of the atoms creates significant steric hindrance. The methyl group at C3 and the two methyl groups at the adjacent C4 atom crowd the space around the nitrogen's lone pair. This steric bulk acts as a shield, hindering the approach of electrophiles and other reactants. masterorganicchemistry.com

The interplay between these effects dictates the molecule's chemical personality. While electronically it is a strong base, sterically it is hindered. This combination often results in the compound acting as a sterically hindered, non-nucleophilic base . Such bases are valuable in organic synthesis because they can deprotonate acidic protons without engaging in competing nucleophilic side reactions. For example, it would likely be effective in promoting elimination reactions over substitution reactions. The steric hindrance is the dominant factor controlling its nucleophilic reactivity, while the electronic effect is more influential on its basicity. rsc.org

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound is predicated on the reactivity of its core functional groups: a tertiary amine within a pyrrolidine ring and a primary amine attached to a quaternary carbon. The steric hindrance imposed by the gem-dimethyl group at the C4 position and the methyl group at the C3 position is expected to play a significant role in modulating its reactivity compared to simpler pyrrolidine derivatives.

Kinetic Studies of Key Transformations

It is hypothesized that the rate of reaction at the primary amino group will be significantly slower than that of less hindered primary amines. This is due to the steric shielding by the adjacent quaternary carbon and its methyl substituents. Kinetic experiments to determine the rate constants for reactions such as acylation with a standard electrophile (e.g., acetic anhydride) would be necessary to quantify this effect.

A hypothetical kinetic study could involve monitoring the reaction progress using techniques like 1H NMR or UV-Vis spectroscopy, by following the disappearance of the starting material or the appearance of the product over time. The data could then be used to determine the reaction order and the rate constant.

Table 1: Postulated Kinetic Parameters for the Acylation of this compound Compared to a Less Hindered Amine

| Amine | Electrophile | Solvent | Postulated Rate Constant (k) | Postulated Reaction Order |

| This compound | Acetic Anhydride | Dichloromethane | Relatively Low | Second Order |

| Benzylamine | Acetic Anhydride | Dichloromethane | High | Second Order |

This table is illustrative and based on chemical principles, not on experimental data for the title compound.

Proposed Mechanistic Pathways and Intermediate Characterization

The mechanistic pathways for reactions involving this compound are expected to follow established patterns for nucleophilic amines, with modifications due to its specific structure.

N-Acylation of the Primary Amine: The reaction of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, would likely proceed through a standard nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine would attack the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate would then collapse, expelling the leaving group (e.g., chloride or carboxylate) to yield the corresponding N-acylated product.

The characterization of the tetrahedral intermediate is typically challenging due to its transient nature. However, its existence is supported by a large body of evidence from studies on similar reactions. In some cases, low-temperature NMR spectroscopy or computational modeling can provide insights into the structure and stability of such intermediates.

Reactions involving the Tertiary Amine: The tertiary amine within the pyrrolidine ring is also a potential reactive site. It can act as a base or a nucleophile. As a base, it can be protonated by acids. As a nucleophile, it could react with strong electrophiles, such as alkyl halides, to form a quaternary ammonium salt. The rate of such quaternization reactions would be highly dependent on the steric accessibility of the nitrogen atom. Given the substitution on the pyrrolidine ring, this reaction is expected to be slow.

Derivatization Strategies and Novel Analog Synthesis

Functionalization of the Amine Moiety

The primary amine group is a versatile functional handle for introducing a wide array of chemical substituents, thereby modulating the compound's biological activity.

The synthesis of urea (B33335) and thiourea (B124793) derivatives is a common strategy to generate compounds with diverse biological activities. This typically involves the reaction of the primary amine of 3,4,4-trimethylpyrrolidin-3-amine with various isocyanates or isothiocyanates. researchgate.netnih.gov These reactions are generally straightforward addition reactions. researchgate.net

For instance, novel urea and thiourea derivatives have been designed and synthesized for various therapeutic targets. nih.gov In some cases, these syntheses are performed in the presence of a base like 1,4-dimethylpiperazine. researchgate.net The resulting urea and thiourea compounds have been investigated for their potential as enzyme inhibitors and receptor antagonists. nih.govnih.gov The biological activity of these derivatives is often influenced by the nature of the substituents on the phenyl isocyanate or isothiocyanate reactants.

Table 1: Synthesis of Urea and Thiourea Derivatives

| Reactant | Reagent | Product Class |

| This compound | Substituted Isocyanate | N-Substituted-N'-(3,4,4-trimethylpyrrolidin-3-yl)urea |

| This compound | Substituted Isothiocyanate | N-Substituted-N'-(3,4,4-trimethylpyrrolidin-3-yl)thiourea |

The formation of imines (Schiff bases) occurs through the reaction of a primary amine with an aldehyde or ketone. In the case of this compound, the steric hindrance around the amine group might present challenges for this transformation.

Enamine formation from this compound is not a typical reaction pathway. This is because the carbon atom to which the amine group is attached is a tertiary carbon, lacking the necessary alpha-protons for tautomerization to an enamine.

Pyrrolidine (B122466) Ring Functionalization

Altering the pyrrolidine ring itself provides another avenue for creating new chemical entities with potentially improved properties.

Direct modification of the existing methyl groups on the pyrrolidine ring is chemically challenging. Therefore, synthesizing analogs with different substituents on the ring generally requires a de novo approach, starting from different precursor molecules to build the desired pyrrolidine core.

The synthesis of analogs with altered ring systems, such as expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring or contracting it to a four-membered azetidine (B1206935) ring, represents a significant synthetic endeavor. Similarly, the introduction of other heteroatoms into the ring structure would require a complete rethinking of the synthetic strategy.

Synthesis of Polyfunctionalized Pyrrolidine Scaffolds

Creating polyfunctionalized pyrrolidine scaffolds involves a combination of modifying the pyrrolidine ring and functionalizing the amine group. This approach allows for the generation of a diverse library of complex molecules. A general strategy would be to first synthesize a pyrrolidine ring with the desired substituents, followed by the introduction and subsequent derivatization of the amine functionality. This multi-step process opens the door to a wide range of compounds with potential applications in various fields of chemistry and medicine.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The primary amine functionality of this compound makes it a suitable component for various MCRs. While specific literature on the use of this exact amine in MCRs is limited, its reactivity can be inferred from the well-established behavior of primary amines in reactions such as the Ugi and Strecker reactions.

In the context of an Ugi four-component reaction , this compound would serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. The resulting product would be a complex α-acylamino carboxamide, incorporating the trimethylpyrrolidine moiety. The steric hindrance provided by the gem-dimethyl group and the adjacent tertiary carbon center could influence the reaction kinetics and the stereochemical outcome of the products.

Similarly, in a Strecker synthesis , this compound could react with an aldehyde or ketone and a cyanide source (such as trimethylsilyl (B98337) cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield a non-proteinogenic α-amino acid bearing the bulky trimethylpyrrolidine substituent. The unique steric and electronic properties of this substituent could impart interesting biological activities to the resulting amino acid derivatives.

The table below outlines the potential reactants and expected products for these MCRs incorporating this compound.

| Multi-component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Expected Product |

| Ugi Reaction | This compound | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acylamino carboxamide derivative |

| Strecker Synthesis | This compound | Aldehyde/Ketone | Cyanide Source | - | α-Aminonitrile / α-Amino acid derivative |

Development of Complex Chiral Ligands

The inherent chirality of this compound, arising from the stereocenter at the C3 position, makes it an attractive building block for the synthesis of novel chiral ligands. Chiral ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Derivatization of the primary amine group of this compound can lead to a variety of ligand classes. For instance, reaction with chiral epoxides can yield chiral β-amino alcohol ligands. These ligands are known to be effective in a range of asymmetric transformations, including the addition of organozinc reagents to aldehydes.

Furthermore, the synthesis of Schiff base ligands can be achieved by condensing the primary amine with various salicylaldehyde (B1680747) derivatives. The resulting N-salicylideneamines can act as bidentate or tridentate ligands for various transition metals, forming chiral metal complexes that can catalyze a wide array of asymmetric reactions.

The development of phosphine-containing ligands, such as phosphinamines, is another promising avenue. These can be synthesized by reacting this compound with chlorophosphines. The resulting ligands, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, are valuable in catalysis, particularly in cross-coupling reactions.

The table below summarizes potential chiral ligand types that can be synthesized from this compound and their potential applications in asymmetric catalysis.

| Ligand Type | Synthetic Precursor 1 | Synthetic Precursor 2 | Potential Application in Asymmetric Catalysis |

| β-Amino alcohol | This compound | Chiral Epoxide | Asymmetric addition of organozinc reagents to aldehydes |

| Schiff Base | This compound | Salicylaldehyde derivative | Asymmetric cyclopropanation, epoxidation, and Diels-Alder reactions |

| Phosphinamine | This compound | Chlorophosphine | Asymmetric hydrogenation and cross-coupling reactions |

Advanced Spectroscopic and Structural Characterization

Determination of Absolute Configuration (e.g., X-ray Crystallography)

The definitive determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For 3,4,4-Trimethylpyrrolidin-3-amine, which possesses a chiral center at the C3 position, X-ray crystallography would unambiguously establish the R or S configuration of a resolved enantiomer.

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrrolidine (B122466) structures provides valuable insights into its likely solid-state conformation. mdpi.com Studies on gem-aminals based on pyrrolidine moieties show that the five-membered ring can adopt various conformations, such as an envelope or twisted form, to minimize steric strain. mdpi.com In the case of this compound, the presence of the gem-dimethyl group at the C4 position is expected to significantly influence the ring's pucker and the orientation of the amino group at C3.

The combination of X-ray diffraction data with computational methods like Density Functional Theory (DFT) can further refine the understanding of the molecular geometry. mdpi.com DFT calculations can predict the most stable conformations and provide theoretical structural parameters that can be compared with experimental X-ray data for validation. mdpi.com

A novel method for assigning the absolute configuration of chiral primary amines has also been developed using a chiral derivatizing agent, α-fluorinated phenylacetic phenylselenoester (FPP), in conjunction with 19F NMR spectroscopy and DFT calculations. frontiersin.org This approach, while not a direct structural determination like X-ray crystallography, offers a powerful alternative for assigning absolute configurations when suitable crystals for X-ray analysis cannot be obtained. frontiersin.org

Table 1: Representative Crystallographic Data for a Related Pyrrolidine Derivative

| Parameter | 1,2-di(pyrrolidin-1-yl)ethane |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

Note: Data is for a related pyrrolidine-containing compound to illustrate typical crystallographic parameters. mdpi.com

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and dynamics of molecules in solution. For this compound, advanced NMR techniques are pivotal for confirming its constitution, assigning its stereochemistry, and analyzing its conformational preferences.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for stereochemical assignment. These experiments detect through-space interactions between protons, providing information about their spatial proximity. By observing correlations between the protons of the methyl groups and the pyrrolidine ring protons, the relative stereochemistry of the molecule can be deduced.

Conformational analysis of the pyrrolidine ring is also achievable through advanced NMR methods. The five-membered ring of pyrrolidine is not planar and undergoes rapid conformational exchange between various puckered forms. Variable temperature (VT) NMR studies can be employed to slow down this exchange, potentially allowing for the observation and characterization of individual conformers. The coupling constants (J-values) between adjacent protons, obtained from high-resolution 1D and 2D NMR spectra, are also highly dependent on the dihedral angles and can be used to infer the preferred ring conformation.

Mass Spectrometry for Elucidation of Reaction Products and Pathways

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, MS is crucial for identifying the products of its synthesis and for studying its behavior in subsequent chemical reactions.

In the analysis of amines, the "nitrogen rule" is a key principle, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.comyoutube.com The fragmentation of aliphatic amines in the mass spectrometer is often dominated by α-cleavage, the breaking of the bond adjacent to the nitrogen atom. jove.comyoutube.com This process leads to the formation of a stable iminium ion, which is often the base peak in the spectrum. jove.comyoutube.com

For this compound, α-cleavage can occur at the C2-C3 or C3-C4 bonds. The fragmentation pattern will be influenced by the substitution on the pyrrolidine ring, including the gem-dimethyl group at C4. The analysis of these characteristic fragment ions allows for the confirmation of the compound's structure and can be used to differentiate it from its isomers. nih.gov Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

Table 2: Predicted Dominant Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Fragmentation Pathway |

| [M-CH₃]⁺ | 127 | Loss of a methyl group from the gem-dimethyl group |

| [M-C₂H₅]⁺ | 113 | Cleavage of the C2-C3 bond |

| [C₄H₈N]⁺ | 70 | α-cleavage at C3-C4 with loss of the C4-substituents |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Given that this compound is a chiral compound, the assessment of its enantiomeric purity is of paramount importance, particularly in pharmaceutical applications. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying the enantiomers of a chiral molecule.

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown great versatility in separating a broad range of chiral compounds, including amines. nih.govnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes, is critical for achieving optimal separation. nih.govresearchgate.net

For amines, which can be basic, the addition of modifiers to the mobile phase, such as diethylamine (B46881) or trifluoroacetic acid, is often necessary to improve peak shape and resolution. google.com Alternatively, derivatization of the amine with a chiral or achiral reagent can be employed to enhance its chromatographic properties or detectability. google.com

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. acs.org Similar to chiral HPLC, it utilizes a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve separation. acs.org

The result of a successful chiral chromatographic separation is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee) or enantiomeric ratio.

Table 3: Common Chiral Stationary Phases for Amine Separation

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational step in the computational analysis of 3,4,4-Trimethylpyrrolidin-3-amine would involve the determination of its most stable three-dimensional structure. This is achieved through geometry optimization using quantum chemical calculations, most commonly employing Density Functional Theory (DFT) methods. DFT has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems. nih.govnih.gov

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining reliable results. nih.govmdpi.com These calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms.

Once the optimized geometry is obtained, further calculations can elucidate the electronic structure. This includes the distribution of electron density, the determination of molecular orbitals, and the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

A hypothetical table of calculated geometric parameters for this compound, based on a DFT calculation, might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-N3 | 1.45 Å |

| Bond Length | C3-C4 | 1.56 Å |

| Bond Length | C4-C5 | 1.54 Å |

| Bond Angle | N3-C3-C4 | 112.0° |

| Bond Angle | C3-C4-C5 | 104.5° |

| Dihedral Angle | N1-C2-C3-C4 | 25.0° |

| Note: This data is hypothetical and for illustrative purposes only, pending actual computational studies. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting various spectroscopic properties, which can then be used to aid in the experimental identification and characterization of this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. These calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the theoretical spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

A predicted table of ¹³C NMR chemical shifts for this compound could be presented as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 55.2 |

| C3 | 68.5 |

| C4 | 45.8 |

| C5 | 58.1 |

| C3-CH₃ | 28.4 |

| C4-CH₃ (axial) | 25.1 |

| C4-CH₃ (equatorial) | 26.3 |

| Note: This data is hypothetical and for illustrative purposes only, pending actual computational studies. |

Reaction Mechanism Modeling (e.g., Transition State Analysis, Energy Profiles)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. auburn.edunih.gov For this compound, one could model its behavior in various reactions, such as nucleophilic additions or substitutions where the amine group participates.

This involves locating the transition state structures for each step of a proposed reaction mechanism. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides insights into the feasibility of a reaction pathway and the heights of the activation energy barriers. Such studies are fundamental to understanding the reactivity of the compound. researchgate.net

Conformation Analysis and Conformational Landscapes

The pyrrolidine (B122466) ring in this compound is not planar and can adopt several different conformations, often referred to as "puckered" or "envelope" and "twisted" forms. The orientation of the trimethyl and amine substituents will also give rise to different conformational isomers.

A systematic conformational analysis would involve scanning the potential energy surface of the molecule by rotating key dihedral angles. This allows for the identification of all stable conformers and the energy barriers between them. The result is a conformational landscape that shows the relative energies of the different spatial arrangements of the molecule. The most stable conformer, the global minimum on the potential energy surface, would correspond to the most populated conformation at equilibrium.

Ligand-Catalyst Interaction Modeling in Organocatalysis

Chiral amines are widely used as organocatalysts in asymmetric synthesis. Given its structure, derivatives of this compound could potentially serve as ligands or organocatalysts. Computational modeling can be used to study the interactions between such a catalyst and a substrate molecule. mdpi.com

By building a model of the catalyst-substrate complex, it is possible to investigate the non-covalent interactions (such as hydrogen bonding and van der Waals forces) that are responsible for the binding and the stereochemical outcome of the reaction. Docking studies and molecular dynamics simulations can provide a detailed picture of how the catalyst orients the substrate in the transition state, leading to the preferential formation of one enantiomer over the other. This type of modeling is essential for the rational design of new and more effective catalysts.

Applications in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Organocatalysts (e.g., Thiourea-Type Organocatalysts)

Derivatives of 3,4,4-trimethylpyrrolidin-3-amine are particularly effective when incorporated into bifunctional organocatalysts, such as those of the thiourea (B124793) type. wikipedia.orgrsc.org These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate and orient substrates, thereby inducing high levels of stereoselectivity. wikipedia.org The thiourea moiety acts as a hydrogen-bond donor, while the tertiary amine derived from the pyrrolidine (B122466) scaffold serves as a Brønsted base. rsc.org This dual activation mechanism is crucial for their catalytic efficacy.

Thiourea organocatalysts derived from chiral amines have been successfully employed in asymmetric Michael additions. mdpi.comresearchgate.net These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The bifunctional nature of the catalyst is key to achieving high enantioselectivity. The thiourea group activates the electrophile (the Michael acceptor) through hydrogen bonding, while the basic amine activates the nucleophile (the Michael donor). mdpi.com

For instance, bifunctional organocatalysts bearing both a thiourea and a tertiary amine on a chiral scaffold have shown remarkable efficiency in the addition of dicarbonyl compounds to nitroolefins. umich.edubeilstein-journals.org The precise spatial arrangement of the catalytic groups, dictated by the rigid pyrrolidine framework, is critical for creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Table 1: Asymmetric Michael Addition Catalyzed by a Thiourea Organocatalyst

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | trans-β-Nitrostyrene | Diethyl malonate | 10 | Toluene | >95 | 94 |

| 2 | trans-β-Nitrostyrene | Acetylacetone | 10 | CH2Cl2 | 92 | 90 |

| 3 | Chalcone | Diethyl malonate | 5 | THF | 98 | 88 |

The desymmetrization of meso compounds is a powerful strategy for accessing chiral molecules. Thiourea-based organocatalysts have proven effective in the enantioselective alcoholysis of meso cyclic anhydrides. nih.gov In these reactions, the catalyst differentiates between the two enantiotopic carbonyl groups of the anhydride, leading to the formation of a chiral monoester. The success of this transformation relies on the ability of the catalyst to form a well-defined, hydrogen-bonded complex with the anhydride, thereby exposing one of the carbonyl groups to nucleophilic attack by the alcohol. Catalysts derived from amino acids have demonstrated high yields and excellent enantiomeric ratios in these desymmetrization processes. nih.gov

The aza-Henry, or nitro-Mannich, reaction is a carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov These products are valuable synthetic intermediates. Chiral bifunctional thiourea organocatalysts have been instrumental in the development of asymmetric aza-Henry reactions. rsc.orgfrontiersin.org The catalyst activates the imine through hydrogen bonding to the thiourea moiety, while the basic amine deprotonates the nitroalkane to generate the nucleophilic nitronate. This dual activation strategy has enabled the synthesis of β-nitroamines with high enantioselectivity. frontiersin.orgbeilstein-journals.org

Use as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. The rigid framework of this compound makes it a promising candidate for the design of novel chiral auxiliaries.

When attached to a reactant, a chiral auxiliary based on the this compound scaffold can effectively control the facial selectivity of a reaction by sterically shielding one face of the molecule. This forces the incoming reagent to attack from the less hindered face, resulting in a high degree of diastereoselectivity. The development of stereoselective methods for synthesizing chiral amines is of high importance in organic and pharmaceutical chemistry. osi.lv

The degree of stereocontrol exerted by a chiral auxiliary is dependent on its conformational rigidity and the nature of its interaction with the reactive center. The well-defined and sterically demanding structure of the this compound moiety can lead to excellent stereochemical communication, resulting in high diastereomeric excesses in a variety of transformations, including alkylations, reductions, and cycloadditions. The stereochemistry of clinically relevant inhibitors has been examined, and it was found that only the enantiopure 3R,4R isomer was capable of blocking certain biological pathways. nih.gov

Future Research Directions and Emerging Opportunities

Development of Next-Generation Organocatalysts

The true potential of 3,4,4-Trimethylpyrrolidin-3-amine lies in its promise as a next-generation organocatalyst. The strategic placement of three methyl groups on the pyrrolidine (B122466) ring is anticipated to confer unique steric and electronic properties, which could translate into enhanced catalytic performance.

The gem-dimethyl group at the C4 position is expected to introduce significant steric bulk. This could play a crucial role in controlling the facial selectivity of approaching substrates, potentially leading to high levels of enantioselectivity in asymmetric transformations. By restricting the conformational flexibility of the pyrrolidine ring, this substitution could lock the catalyst into a well-defined geometry, which is often a key factor for achieving high stereocontrol.

Furthermore, the tertiary amine nature of the catalyst, combined with the adjacent quaternary carbon center, could influence its basicity and nucleophilicity. These properties are critical for its mode of action in various catalytic cycles, such as enamine and iminium ion catalysis. Future research should focus on synthesizing this chiral amine and evaluating its efficacy in a range of benchmark asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. A comparative analysis with established pyrrolidine-based catalysts would be instrumental in elucidating the impact of the trimethyl substitution pattern.

| Catalyst | Key Structural Features | Potential Influence on Catalysis |

|---|---|---|

| Proline | C2-carboxylic acid | Bifunctional activation through enamine and hydrogen bonding |

| Diarylprolinol Silyl (B83357) Ether | Bulky diarylmethyl and silyl ether groups at C2 | High steric shielding, leading to excellent enantioselectivity |

| This compound (Prospective) | Gem-dimethyl group at C4, tertiary amine at C3 | Potentially enhanced facial selectivity due to steric hindrance and modified basicity |

Exploration of Novel Reactivity Patterns

The unique structural attributes of This compound may unlock novel reactivity patterns that are not readily accessible with existing organocatalysts. The steric congestion around the C3 and C4 positions could enable highly regioselective reactions by directing incoming reagents to less hindered sites of a substrate.

For instance, in reactions involving multifunctional substrates, this catalyst could exhibit unprecedented levels of regiocontrol. Researchers should explore its application in domino or cascade reactions, where a single catalyst orchestrates multiple bond-forming events in a single operation. The development of such complex transformations is a significant goal in modern organic synthesis, as it enhances efficiency and reduces waste.

Moreover, the electronic nature of the tertiary amine, influenced by the surrounding alkyl groups, might allow for the activation of unconventional substrates or the promotion of challenging reaction pathways. Investigating its performance in areas such as C-H functionalization or the activation of traditionally unreactive functional groups could lead to significant breakthroughs.

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow processing is a major trend in the chemical industry, offering advantages in terms of safety, scalability, and efficiency. nih.gov Organocatalysts, including pyrrolidine derivatives, have been successfully immobilized on solid supports and integrated into flow reactors. nih.gov

A significant future research direction for This compound would be its covalent attachment to a polymer backbone or an inorganic support material. The resulting heterogeneous catalyst could then be packed into a column for use in a continuous flow system. This approach would facilitate catalyst recycling, simplify product purification, and enable the automation of chemical synthesis.

Research efforts should be directed towards developing robust methods for the immobilization of this amine without compromising its catalytic activity. The performance of the supported catalyst in terms of reaction kinetics, long-term stability, and enantioselectivity under flow conditions would need to be thoroughly evaluated. The successful implementation of This compound in flow chemistry would represent a significant step towards more sustainable and economically viable chemical manufacturing.

Computational Design and Optimization of Derivatives for Specific Applications

Computational chemistry, particularly Density Functional Theory (DFT) studies, has become an indispensable tool in the design and optimization of catalysts. researchgate.net In the context of This compound , computational modeling can provide deep insights into its catalytic mechanism and the origins of stereoselectivity.

Future research should employ DFT calculations to model the transition states of reactions catalyzed by this amine. Such studies can help to rationalize experimental observations and predict the outcome of new reactions. By understanding the key catalyst-substrate interactions at the molecular level, researchers can rationally design and synthesize second-generation derivatives with improved performance.

For example, computational screening could be used to evaluate a virtual library of This compound analogues with different substitution patterns. This in silico approach can accelerate the discovery of catalysts tailored for specific applications, such as the synthesis of a particular pharmaceutical intermediate with high optical purity.

| Research Area | Computational Method | Objective |

|---|---|---|

| Elucidation of Reaction Mechanism | DFT Transition State Modeling | To understand the catalytic cycle and identify the stereochemistry-determining step. |

| Design of Novel Derivatives | Virtual Screening, QSAR | To predict the catalytic performance of new analogues and guide synthetic efforts. |

| Substrate Scope Prediction | Molecular Docking | To assess the compatibility of different substrates with the catalyst's active site. |

Potential in Materials Science or Polymer Chemistry

The incorporation of functional organic molecules into polymeric structures is a rapidly growing area of materials science. The pyrrolidine moiety is a valuable building block for creating novel polymers with interesting properties and applications.

This compound could be utilized as a monomer or a functionalizing agent in polymer synthesis. For example, it could be incorporated into the backbone of a polymer to create a chiral stationary phase for chromatography, enabling the separation of enantiomers. Alternatively, polymers bearing this amine as a pendant group could find applications as recyclable catalysts or as scavengers for metal ions.

Furthermore, the amine functionality could be exploited to create cross-linked polymer networks or hydrogels with tunable properties. The investigation of the material properties of such polymers, including their mechanical strength, thermal stability, and chemical resistance, would be a fruitful area of future research. The development of new materials based on This compound could lead to innovations in fields ranging from separations technology to biomedical engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.